1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one
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Overview
Description
1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is an organic compound with the molecular formula C₉H₁₃NO It is a cyclopentyl derivative with an aminomethyl group and a prop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one typically involves the reaction of cyclopentylamine with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Aminomethyl)cyclohexyl]prop-2-yn-1-one
- 1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one
- 1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one
Uniqueness
1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is unique due to its specific cyclopentyl ring structure combined with an aminomethyl group and a prop-2-yn-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)9(7-10)5-3-4-6-9/h1H,3-7,10H2 |
InChI Key |
VPFARIPHQJIFNN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CCCC1)CN |
Origin of Product |
United States |
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